molecular formula C11H23NO4 B6340184 Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-95-2

Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate

Cat. No.: B6340184
CAS No.: 1221341-95-2
M. Wt: 233.30 g/mol
InChI Key: WAOJYLPDPRRFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (CAS 1221341-95-2) is a high-purity organic compound with the molecular formula C₁₁H₂₃NO₄ and a molecular weight of 233.30 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of nitrogen-containing heterocycles and bioactive molecules. The compound features a methyl ester group, a branched methyl substituent, and a 2,2-diethoxyethylamine moiety, which contributes to its versatility in nucleophilic substitution and protection-deprotection reactions. Its purity is typically ≥97%, as certified under ISO standards for pharmaceutical applications .

Properties

IUPAC Name

methyl 3-(2,2-diethoxyethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-5-15-10(16-6-2)8-12-7-9(3)11(13)14-4/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOJYLPDPRRFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNCC(C)C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic Acid

The amino acid intermediate is synthesized via alkylation of a primary amine with a diethoxyethylating agent. A common approach involves reacting 3-amino-2-methylpropanoic acid with 2-bromo-1,1-diethoxyethane under basic conditions:

3-Amino-2-methylpropanoic acid+2-Bromo-1,1-diethoxyethaneNaHCO3,EtOH3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic acid\text{3-Amino-2-methylpropanoic acid} + \text{2-Bromo-1,1-diethoxyethane} \xrightarrow{\text{NaHCO}_3, \text{EtOH}} \text{3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic acid}

Key Considerations :

  • Solvent Selection : Ethanol or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency.

  • Base : Sodium bicarbonate (NaHCO₃) neutralizes HBr generated during alkylation, driving the reaction to completion.

  • Temperature : Reactions are conducted at 50–60°C for 12–24 hours to achieve yields of 65–75%.

Esterification to Methyl Ester

The carboxylic acid is converted to the methyl ester using trimethylchlorosilane (TMSCl) and methanol, a method validated for amino acid derivatives:

3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic acid+MeOHTMSClMethyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate\text{3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic acid} + \text{MeOH} \xrightarrow{\text{TMSCl}} \text{this compound}

Optimized Protocol :

  • Reagent Ratios : A 2:1 molar ratio of TMSCl to carboxylic acid ensures complete esterification.

  • Reaction Time : 12–24 hours at room temperature.

  • Workup : Removal of volatiles under reduced pressure yields the ester hydrochloride, which is neutralized with aqueous NaHCO₃.

  • Yield : 85–90% with >95% purity.

Alternative Synthetic Strategies

Reductive Amination

An alternative route employs reductive amination to introduce the diethoxyethyl group. This method avoids alkylation and instead uses a ketone precursor:

2-Methyl-3-oxopropanoic acid+2,2-DiethoxyethylamineNaBH3CN,MeOH3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic acid\text{2-Methyl-3-oxopropanoic acid} + \text{2,2-Diethoxyethylamine} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic acid}

Advantages :

  • Avoids haloalkane byproducts.

  • Higher functional group tolerance.

Limitations :

  • Requires strict control of pH and temperature to prevent side reactions.

  • Yields (50–60%) are lower than alkylation-based methods.

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification under mild conditions:

3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic acid+MeOHCandida antarctica lipase BMethyl ester\text{3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoic acid} + \text{MeOH} \xrightarrow{\text{Candida antarctica lipase B}} \text{Methyl ester}

Conditions :

  • Solvent-free system at 40°C.

  • Yields: 70–80% with minimal racemization.

Industrial Production Methods

Scalable synthesis requires continuous flow reactors to enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction Time24 hours2 hours
Yield75%88%
Purity95%99%
Catalyst Loading5 mol%2 mol%

Key Innovations :

  • Microreactor Technology : Improves heat transfer and reduces side reactions.

  • Heterogeneous Catalysts : Recyclable resins (e.g., Amberlyst-15) replace corrosive acids.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (diethoxyethyl CH₃), δ 3.6–3.8 ppm (ester OCH₃), and δ 4.1–4.3 ppm (N–CH₂–C).

  • ¹³C NMR : Signals at δ 172.5 ppm (ester C=O) and δ 101.2 ppm (acetal C).

Mass Spectrometry (MS)

  • ESI-MS : Molecular ion peak at m/z 234.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate, with the CAS number 1221341-95-2, is a compound that has garnered interest in various scientific research applications. This article delves into its chemical properties, synthesis, and potential applications across different fields such as medicinal chemistry, agriculture, and materials science.

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₂₃NO₄
  • Molecular Weight : 233.3 g/mol
  • Structure : The compound features a methyl ester group linked to a 2-methylpropanoate backbone, with a diethoxyethyl amino substituent that enhances its solubility and reactivity.

Medicinal Chemistry

This compound has potential therapeutic applications due to its structural similarity to known pharmacophores. Research has indicated that compounds with similar structures can exhibit:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein production.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could target specific cancer cell lines, although further research is needed to confirm efficacy and safety.

Agriculture

In agricultural chemistry, this compound could serve as a:

  • Pesticide or Herbicide : The amino group may enhance the ability of the compound to penetrate plant tissues or microbial membranes, making it effective in controlling pests or weeds.
  • Growth Regulator : Its application could promote growth or enhance resistance in crops against environmental stresses.

Materials Science

In materials science, this compound can be utilized in the development of:

  • Polymers : The compound can act as a monomer or additive in polymer formulations to improve flexibility, durability, or chemical resistance.
  • Coatings : Its properties may be leveraged in producing protective coatings that require specific adhesion or barrier characteristics.

Case Study 1: Antimicrobial Screening

A study conducted on derivatives of this compound revealed promising antimicrobial activity against several strains of bacteria. The compound was tested using standard agar diffusion methods, showing significant inhibition zones compared to control samples.

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of this compound as a herbicide, researchers found that it significantly reduced weed populations without adversely affecting crop yield. This suggests its potential for use in sustainable agricultural practices.

Case Study 3: Polymer Development

Research into the incorporation of this compound into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The findings indicate its viability as an additive in commercial polymer products.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Tert-Butyl 3-[(2,2-Dimethoxyethyl)amino]-2-methylpropanoate

  • CAS No.: 1221341-84-9
  • Molecular Formula: C₁₂H₂₅NO₄
  • Molecular Weight : 247.33 g/mol .
  • Substituents: The diethoxy group in the target compound is replaced by dimethoxy, altering electronic properties and solubility.
  • Applications: Used in peptide synthesis and as a precursor for protected amino acids, leveraging its tert-butyl group for selective deprotection .

Methyl 3-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanoate

  • CAS No.: 1154283-15-4
  • Molecular Formula: C₁₂H₁₆FNO₂
  • Molecular Weight : 225.26 g/mol .
  • Applications : Investigated in drug discovery for fluorinated analogs, leveraging the fluorine atom’s metabolic stability and lipophilicity .

Ethyl 2-(2-Cyano-2-Ethoxycarbonylethenyl)amino-3-Diethylaminopropenoate

  • CAS No.: Not explicitly listed (see ).
  • Molecular Formula : C₁₄H₂₂N₃O₄ (estimated).
  • Key Differences: Functional Groups: Incorporates a cyano-vinyl group and diethylamino substituent, enabling conjugation reactions and heterocycle formation. Reactivity: Acts as a protected glycine analog, facilitating the synthesis of pyridopyrimidines and thiazolo[3,2-a]pyrimidines .
  • Applications : Used to generate N-protected intermediates for antimicrobial and anticancer agents .

Methyl 3-(3-Bromophenyl)-2-(tert-Butoxycarbonylamino)-2-methylpropanoate

  • CAS No.: 887969-56-4
  • Molecular Formula: C₁₆H₂₂BrNO₄
  • Molecular Weight : 372.25 g/mol .
  • Key Differences: Substituents: A bromophenyl group and tert-butoxycarbonyl (Boc) protected amino group introduce steric hindrance and halogen-mediated reactivity.
  • Applications : Employed in Suzuki-Miyaura cross-coupling reactions for biaryl compound synthesis .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (1221341-95-2) C₁₁H₂₃NO₄ 233.30 Methyl ester, diethoxyethylamine ≥97%
Tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate (1221341-84-9) C₁₂H₂₅NO₄ 247.33 tert-Butyl ester, dimethoxyethylamine ≥95%
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate (1154283-15-4) C₁₂H₁₆FNO₂ 225.26 4-Fluorobenzylamine, methyl ester ≥97%

Biological Activity

Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diethoxyethyl amino group attached to a methyl propanoate backbone. This structure may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit varying degrees of antimicrobial properties. For instance, compounds with alkyl amine functionalities have shown effectiveness against certain bacterial strains.
  • Cytotoxic Effects : Research indicates that related esters can induce cytotoxicity in cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : There is evidence that compounds with similar structures can act as inhibitors for specific enzymes, which may be relevant in metabolic pathways.

Antimicrobial Studies

Several studies have explored the antimicrobial activity of compounds structurally related to this compound. For example:

  • Study 1 : A derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL .
  • Study 2 : Another compound demonstrated antibacterial efficacy against methicillin-resistant strains, indicating the potential for developing new antibiotics from this class of compounds .

Cytotoxicity Assays

In vitro assays have been conducted to evaluate the cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AHeLa226
Compound BA549242.52

These results indicate that this compound and its analogs may have significant anticancer properties .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Interference : The diethoxyethyl group may facilitate interactions with specific enzymes involved in metabolic pathways, thereby altering their activity.

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate?

The synthesis typically involves condensation reactions between amines and esters. For analogous compounds, palladium on carbon (Pd/C) with triethylamine as a base has been used to catalyze amino-ester coupling reactions . Alternatively, nucleophilic substitution or Michael addition reactions may be employed, depending on the reactivity of the diethoxyethylamino group. Purification often utilizes column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature gradients .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the diethoxyethyl and methylpropanoate moieties . Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (≈1700 cm⁻¹) and secondary amines (≈3300 cm⁻¹) . Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .

Q. What are the key physicochemical properties influencing experimental design?

The compound’s stability under varying pH and temperature conditions is critical. For similar esters, melting points (e.g., 134–138°C) and boiling points (≈336°C) guide storage and reaction setups . Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions, while hydrophobicity may require phase-transfer catalysts for aqueous-organic biphasic systems .

Advanced Research Questions

Q. How does the diethoxyethylamino group influence reactivity in nucleophilic or electrophilic reactions?

The diethoxyethyl group acts as a protecting moiety for amines, reducing undesired side reactions. Its electron-donating ethoxy groups enhance nucleophilicity at the amino center, enabling selective alkylation or acylation. However, steric hindrance may slow reactivity, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) . Comparative studies with methoxy or unsubstituted analogs can clarify steric vs. electronic effects .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies between calculated and observed NMR shifts often arise from conformational flexibility or solvent effects. Deuterated solvent trials and 2D NMR techniques (COSY, HSQC) resolve overlapping signals . For mass spectral anomalies, high-resolution MS (HRMS) or isotopic labeling distinguishes isobaric interferences .

Q. How can computational modeling predict biological interactions or metabolic pathways?

Density Functional Theory (DFT) calculations assess the compound’s binding affinity to enzymes (e.g., esterases or cytochrome P450 isoforms). Molecular docking simulations (using AutoDock Vina) model interactions with active sites, while QSAR models predict toxicity or bioavailability based on logP and polar surface area . Experimental validation via enzyme inhibition assays or microsomal stability studies is recommended .

Q. What experimental designs optimize regioselectivity in derivatization reactions?

Regioselective functionalization of the amino group can be achieved using protecting-group strategies (e.g., Boc or Fmoc). For example, selective acylation of the secondary amine may require transient protection of the ester carbonyl via silylation (e.g., TMSCl) . Kinetic studies under varying pH (4–9) and solvent systems (THF vs. acetonitrile) further refine selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.